molecular formula C11H18ClN3 B4587592 1-(6-methylpyrimidin-4-yl)azepane hydrochloride

1-(6-methylpyrimidin-4-yl)azepane hydrochloride

Cat. No.: B4587592
M. Wt: 227.73 g/mol
InChI Key: DNFUDZMBXGKWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-methylpyrimidin-4-yl)azepane hydrochloride is a useful research compound. Its molecular formula is C11H18ClN3 and its molecular weight is 227.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 227.1189253 g/mol and the complexity rating of the compound is 164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on the synthesis and characterization of heterocyclic compounds, including those related to "1-(6-methylpyrimidin-4-yl)azepane hydrochloride," focuses on developing new synthetic routes and understanding their properties. For example, the synthesis of new heterocyclic compounds containing derivatives of 6- methyl 2-thiouracil has been explored, demonstrating the application of these compounds in antimicrobial activities (Khalid M. Mohammad, Mohammad R. Ahmed, Mahmoud H. Mahmoud, 2017). Additionally, the development of azepane derivatives as PKB inhibitors highlights the importance of these structures in medicinal chemistry, offering insights into the optimization of novel compounds for therapeutic applications (C. Breitenlechner et al., 2004).

Drug Discovery and Biological Applications

The research into azepane and its derivatives extends to drug discovery, showcasing the compounds' potential in developing new therapeutic agents. For instance, the study on palladium-catalyzed C–H arylation of thioamides for the enantioselective functionalization of amines, including azepanes, underlines the role of these compounds in synthesizing bioactive molecules and approved therapeutic agents (P. Jain et al., 2016). This research signifies the importance of azepane derivatives in medicinal chemistry, particularly in the context of asymmetric synthesis and drug discovery.

Catalysis and Material Science

Azepane compounds also find applications in catalysis and material science. For example, azepanium ionic liquids have been synthesized from azepane, showcasing their potential in mitigating disposal issues associated with diamine production byproducts and offering insights into the development of novel room temperature ionic liquids (T. Belhocine et al., 2011). These findings indicate the versatility of azepane derivatives in various scientific and industrial applications, from catalysis to green chemistry.

Properties

IUPAC Name

1-(6-methylpyrimidin-4-yl)azepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.ClH/c1-10-8-11(13-9-12-10)14-6-4-2-3-5-7-14;/h8-9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFUDZMBXGKWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.